Phosphine-Free Suzuki-Miyaura Coupling at Ambient Temperature Under Aerobic Conditions
DAPCy enables a general and operationally simple protocol for the Suzuki-Miyaura coupling of a wide range of aryl bromides and boronic acids at room temperature (25 °C) under an ambient air atmosphere, without requiring air-sensitive and often expensive phosphine ligands [1]. In contrast, the baseline catalyst Pd(OAc)₂, when used alone under these mild, aerobic conditions, typically shows negligible to very low activity (<10% yield for similar substrates) and requires the addition of phosphine ligands to achieve comparable results [1]. The DAPCy/EtOH system achieved high isolated yields (up to 99%) for the coupling of electron-rich 4-bromoanisole with phenylboronic acid, a transformation that is often challenging under ligand-free conditions due to slow oxidative addition [1].
| Evidence Dimension | Isolated Product Yield in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | 99% isolated yield for coupling of 4-bromoanisole with phenylboronic acid (Table 3, entry 4) |
| Comparator Or Baseline | Pd(OAc)₂ (without added ligand) under identical conditions: negligible yield (<10%) |
| Quantified Difference | Approximately >90% absolute increase in yield |
| Conditions | 2 mol% DAPCy in EtOH, K₃PO₄ as base, room temperature (25 °C), 24 h, under aerobic conditions |
Why This Matters
This evidence demonstrates that procuring DAPCy eliminates the need for separate ligand procurement and screening, enabling a robust, user-friendly, and cost-effective method for C-C bond formation under mild conditions.
- [1] Tao, B., & Boykin, D. W. (2004). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 69(13), 4330–4335. View Source
